molecular formula C11H13N3O5 B558652 Boc-7-aminoheptanoic acid CAS No. 60142-89-4

Boc-7-aminoheptanoic acid

Cat. No.: B558652
CAS No.: 60142-89-4
M. Wt: 245.32 g/mol
InChI Key: WMZTYIRRBCGARG-SECBINFHSA-N
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Description

Boc-7-aminoheptanoic acid, also known as N-(tert-Butoxycarbonyl)-7-aminoheptanoic acid, is a compound with the molecular formula C12H23NO4. It is a derivative of heptanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .

Mechanism of Action

Target of Action

Boc-7-Aminoheptanoic acid, also known as Boc-7-Ahp-OH or 7-((tert-Butoxycarbonyl)amino)heptanoic acid, is primarily used as a PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology .

Mode of Action

The compound has an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

The compound is involved in the biochemical pathways related to protein degradation. It acts as a linker in PROTACs, facilitating the connection between the protein of interest and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein.

Result of Action

The primary result of the action of this compound is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent proteasomal degradation of the protein .

Action Environment

The action of this compound is influenced by the cellular environment. Factors such as pH can affect the deprotection of the Boc group . Additionally, the presence of the necessary enzymes and proteins, such as E3 ubiquitin ligases and proteasomes, is crucial for its function as a PROTAC linker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-7-aminoheptanoic acid typically involves the protection of the amino group of 7-aminoheptanoic acid with a tert-butoxycarbonyl group. One common method involves the reaction of 7-aminoheptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Boc-7-aminoheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-7-aminoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its Boc protection, which provides stability and prevents side reactions during synthesis. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJENAZQPOGVAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338068
Record name 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60142-89-4
Record name 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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